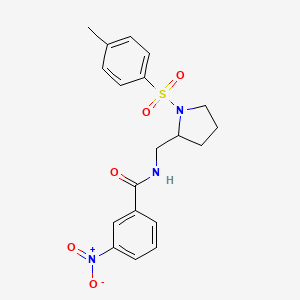

3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are also used as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamide compounds are usually produced from the reaction between carboxylic acids and amines . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR . These methods provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, they can be used in the synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications

Antiviral Activity

Benzamide derivatives, including compounds similar to 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, have been studied for their antiviral properties. Indole derivatives, which share structural similarities, have shown inhibitory activity against influenza A and other viruses . This suggests potential applications in developing antiviral medications, particularly as part of combination therapies to enhance efficacy and reduce resistance.

Anticancer Therapeutics

Benzamide derivatives have been evaluated for their anticancer activity. They have shown promise in inhibiting the growth of various human cancer cell lines, indicating their potential use in cancer treatment strategies. Research in this field focuses on optimizing the pharmacokinetic properties and targeting capabilities of these compounds to improve their therapeutic index.

Antibacterial and Antimicrobial Effects

The structure of benzamide derivatives lends itself to antibacterial and antimicrobial activity. Studies have synthesized and tested various benzamide compounds for their efficacy against gram-positive and gram-negative bacteria . This research is crucial in the face of rising antibiotic resistance, as new drugs are needed to combat bacterial infections.

Antioxidant Applications

Benzamide derivatives have also been explored for their antioxidant properties. These compounds can neutralize free radicals and chelate metals, which is beneficial in preventing oxidative stress-related damage in biological systems . Their antioxidant activity makes them candidates for inclusion in treatments for diseases where oxidative stress plays a role, such as neurodegenerative disorders.

Anti-tubercular Agents

The fight against tuberculosis (TB) has led to the investigation of benzamide derivatives as potential anti-tubercular agents. Novel benzamide compounds have been designed and synthesized to evaluate their activity against Mycobacterium tuberculosis . The development of new TB drugs is critical, given the disease’s global impact and the emergence of drug-resistant strains.

Mechanism of Action

Target of Action

The primary targets of the compound “3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide” are currently unknown. This compound is a derivative of benzamides, which are known to have a wide range of biological activities . .

Mode of Action

Benzamides, in general, are known to interact with their targets through various mechanisms, including direct binding, inhibition, or modulation . The specific mode of action for this compound would depend on its primary target, which is currently unknown.

Biochemical Pathways

Without specific information on the compound’s target and mode of action, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Benzamides are involved in a variety of biochemical pathways due to their wide range of biological activities .

properties

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-14-7-9-18(10-8-14)28(26,27)21-11-3-6-17(21)13-20-19(23)15-4-2-5-16(12-15)22(24)25/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPHMLNUFGCXRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853384.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2853390.png)